Product packaging for 4,4''-Dibromo-p-terphenyl(Cat. No.:CAS No. 17788-94-2)

4,4''-Dibromo-p-terphenyl

Cat. No.: B092568
CAS No.: 17788-94-2
M. Wt: 388.1 g/mol
InChI Key: VAIPJQIPFPRJKJ-UHFFFAOYSA-N
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Description

Significance of Aryl Halides as Molecular Building Blocks in Organic Synthesis and Materials Science

Aryl halides are a class of organic compounds where a halogen atom is directly bonded to an aromatic ring. fiveable.mefiveable.me They are instrumental as intermediates in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, dyes, and plastics. fiveable.meiitk.ac.in Their importance stems from their reactivity and versatility, which allows them to participate in a variety of chemical transformations. iitk.ac.inresearchgate.net

One of the most significant applications of aryl halides is in cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental for forming new carbon-carbon bonds. fiveable.me These reactions are pivotal in constructing complex organic molecules and polymers. The identity of the halogen atom influences the reactivity of the aryl halide, with iodides generally being more reactive than bromides or chlorides. fiveable.mefiveable.me This differential reactivity allows chemists to fine-tune reaction conditions for optimal outcomes. fiveable.me Furthermore, aryl halides can be converted into organometallic reagents, such as Grignard reagents, further expanding their synthetic utility. fiveable.mewikipedia.org In materials science, aryl halides are crucial precursors for creating conjugated polymers, organic semiconductors, and other advanced materials with unique electronic and optoelectronic properties. researchgate.net

Role of Poly-para-phenylene and Terphenyl Derivatives in Advanced Functional Materials

Poly-para-phenylene (PPP) is a linear, rigid-rod polymer composed of repeating p-phenylene units. physicsjournal.net Its exceptional mechanical, chemical, and thermal properties make it a prime candidate for high-performance applications in various sectors, including aerospace and medicine. physicsjournal.net When doped, PPP exhibits electrical conductivity, rendering it suitable for energy storage applications. physicsjournal.net It has also been utilized as a blue-light-emitting material in electroluminescent devices. physicsjournal.net The synthesis and application of PPP, however, present considerable challenges. physicsjournal.net

Terphenyl derivatives, which are molecules containing three connected benzene (B151609) rings, are integral to the development of advanced materials with novel electrical and optical properties. researchgate.netacs.org They are used in a wide range of applications, from medicinal chemistry to the fabrication of organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and molecular electronic devices. researchgate.netacs.org The ability to tolerate various functional groups makes them versatile building blocks for complex molecular architectures. researchgate.net The specific arrangement and functionalization of the phenyl rings within terphenyl derivatives can be tailored to achieve desired properties, such as specific liquid crystal phases or charge transport characteristics. acs.orgnih.gov

Overview of On-Surface Synthesis Methodologies and Their Relevance to Molecular Nanostructure Fabrication

On-surface synthesis is a bottom-up approach for constructing covalently bonded molecular nanostructures directly on a surface. researchgate.netcinn.es This technique has gained significant traction for its ability to create atomically precise one-dimensional and two-dimensional materials that are often inaccessible through traditional solution-based chemistry. researchgate.netfau.denih.gov The process typically involves depositing specifically designed molecular precursors onto a substrate in an ultra-high vacuum environment. fau.denih.gov Subsequent thermal annealing or other activation methods trigger chemical reactions, such as the Ullmann coupling, leading to the formation of desired nanostructures like graphene nanoribbons and covalent networks. researchgate.netresearchgate.net

The compound 4,4''-Dibromo-p-terphenyl has proven to be a key precursor in on-surface synthesis. researchgate.netresearchgate.netnanogune.eu Its bromine atoms can be selectively cleaved upon heating on a catalytic surface, leading to the formation of reactive radical species. nih.gov These radicals then polymerize to form poly-para-phenylene (PPP) chains. researchgate.netnanogune.eunih.gov The resulting PPP nanowires can further undergo lateral fusion at higher temperatures to create atomically precise armchair graphene nanoribbons of varying widths. researchgate.netnanogune.eu The ability to control these reactions at the molecular level on a surface opens up pathways to fabricate novel carbon-based nanomaterials with tailored electronic and magnetic properties. cinn.esfau.de Recent studies have also explored the use of metal atoms as catalysts to enhance the efficiency of these on-surface reactions, even on less reactive semiconductor surfaces. arxiv.orgacs.org

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₁₈H₁₂Br₂
Molecular Weight 388.10 g/mol
CAS Number 17788-94-2
Melting Point 307-313 °C
Appearance Solid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12Br2 B092568 4,4''-Dibromo-p-terphenyl CAS No. 17788-94-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(4-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIPJQIPFPRJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40498987
Record name 1~4~,3~4~-Dibromo-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17788-94-2
Record name 1~4~,3~4~-Dibromo-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4''-Dibromo-p-terphenyl
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Synthetic Methodologies for 4,4 Dibromo P Terphenyl

Solution-Phase Bromination Strategies for 4,4''-Dibromo-p-terphenyl Synthesis

The introduction of bromine atoms onto the p-terphenyl (B122091) backbone is typically achieved through solution-phase electrophilic aromatic substitution. These methods can be broadly categorized into catalyst-free and catalytic approaches, with ongoing research focused on optimizing reaction conditions to maximize yield and purity, followed by advanced purification techniques to isolate the final product.

Catalytic and Catalyst-Free Bromination Approaches

Catalyst-Free Bromination: A prevalent method for the synthesis of this compound involves the direct reaction of p-terphenyl with liquid bromine in an organic solvent without the use of a catalyst. chemicalbook.comchemicalbook.com In a typical procedure, p-terphenyl is dissolved in bromobenzene (B47551), and liquid bromine is added to the solution. chemicalbook.comchemicalbook.com The reaction is then heated to facilitate the electrophilic substitution at the para positions of the terminal phenyl rings. chemicalbook.comchemicalbook.com This approach, while effective, often requires elevated temperatures and extended reaction times to achieve a satisfactory yield. chemicalbook.comchemicalbook.com

The reaction proceeds via the electrophilic attack of bromine on the electron-rich terminal phenyl rings of the p-terphenyl molecule. The absence of a catalyst necessitates more forcing conditions to generate the electrophilic bromine species required for the substitution.

Catalytic Bromination: While less commonly detailed in readily available literature for this specific transformation, the bromination of aromatic compounds is frequently catalyzed by Lewis acids. Although specific examples for p-terphenyl are not extensively documented, the general mechanism involves the polarization of the Br-Br bond by the Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to create a more potent electrophile. This enhanced electrophilicity allows the reaction to proceed under milder conditions and potentially with greater selectivity. The use of iron as a catalyst in the activation of C-Br bonds in related reactions, such as on-surface Ullmann coupling of this compound, highlights the relevance of transition metals in C-Br bond chemistry, though this is a different reaction type. researchgate.net

Optimization of Reaction Conditions for Yield and Purity Enhancement

The efficiency of the catalyst-free bromination of p-terphenyl is highly dependent on the optimization of several key reaction parameters.

Reactant Stoichiometry: The molar ratio of p-terphenyl to liquid bromine is a critical factor. A common protocol employs a molar ratio of 1 to 2.25-2.75 (p-terphenyl to bromine) to ensure complete dibromination. cas.cz

Temperature and Reaction Time: The reaction is typically conducted at temperatures ranging from 100 to 110°C for a duration of 24 to 48 hours. cas.cz These conditions are necessary to overcome the activation energy for the uncatalyzed electrophilic substitution.

Solvent Selection: Bromobenzene is often used as the solvent for this reaction, as it is relatively inert under the reaction conditions and effectively dissolves the starting materials. chemicalbook.comchemicalbook.com

A representative laboratory-scale synthesis involves heating 100g of p-terphenyl with 174g of liquid bromine in 1L of bromobenzene at 110°C for 40 hours. chemicalbook.comchemicalbook.com This procedure, under optimized conditions, can achieve a yield of approximately 70.6%. chemicalbook.comchemicalbook.com

Below is a data table summarizing the optimized reaction conditions for the catalyst-free synthesis of this compound.

ParameterValue
Starting Material p-Terphenyl
Brominating Agent Liquid Bromine
Solvent Bromobenzene
Molar Ratio (p-terphenyl:bromine) 1 : 2.25 - 2.75
Temperature 100 - 110°C
Reaction Time 24 - 48 hours
Yield ~70.6%

Advanced Purification Techniques

Achieving high purity of this compound is crucial for its subsequent use in the synthesis of electronic materials. The crude product obtained from the bromination reaction is typically subjected to a multi-step purification process.

Initial Workup: The reaction mixture is first cooled, and the crude product is precipitated by pouring the solution into an anti-solvent such as methanol (B129727). chemicalbook.comchemicalbook.com The precipitate is then filtered and washed with methanol to remove unreacted bromine and other soluble impurities. chemicalbook.comchemicalbook.com

Recrystallization and Reflux: The dried crude product is further purified by a series of reflux and hot filtration steps using a suitable solvent like toluene (B28343). chemicalbook.comchemicalbook.com This process involves refluxing the crude solid in toluene to dissolve the desired product while leaving insoluble impurities behind. chemicalbook.comchemicalbook.com Hot filtration removes these impurities, and upon cooling, the purified this compound crystallizes out of the solution. This process is often repeated to enhance the purity of the final product. chemicalbook.comchemicalbook.com

Sublimation: For applications requiring very high purity, such as in organic electronics, sublimation is an effective purification technique. echemi.comtcichemicals.com Many organic electronic materials, which are often poorly soluble, can be efficiently purified by sublimation due to their ability to transition directly from the solid to the gas phase at elevated temperatures and reduced pressure. tcichemicals.com This method is particularly adept at removing non-volatile impurities.

Derivatization and Functionalization Strategies Utilizing this compound as a Precursor

The two bromine atoms in this compound serve as versatile functional handles for a variety of cross-coupling reactions, enabling its use as a building block for the synthesis of extended π-conjugated systems, conductive polymers, and metal-organic frameworks.

Ullmann Coupling: this compound is a common precursor in on-surface Ullmann coupling reactions to synthesize poly(para-phenylene) (PPP) wires. chemicalbook.comtum.de This reaction typically involves the deposition of the dibrominated precursor onto a catalytic metal surface, such as copper or gold, followed by thermal annealing. The metal surface catalyzes the dehalogenation and subsequent C-C bond formation between the terphenyl units, leading to the formation of one-dimensional polymeric chains. chemicalbook.comtum.de The use of catalysts like cobalt can significantly enhance the yield of this polymerization. chemicalbook.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is another powerful tool for the derivatization of this compound. This palladium-catalyzed cross-coupling reaction involves the reaction of the dibrominated terphenyl with an organoboron compound, such as an arylboronic acid. sigmaaldrich.com This methodology allows for the precise and efficient formation of C-C bonds, enabling the synthesis of a wide array of extended aromatic structures and functionalized p-terphenyl derivatives. chemicalbook.comsigmaaldrich.com For instance, it is employed in the synthesis of organic linkers for metal-organic frameworks.

Advanced Reaction Pathways and Mechanisms Involving 4,4 Dibromo P Terphenyl

On-Surface Ullmann-Type Coupling Reactions

The Ullmann coupling reaction, a classic method for forming carbon-carbon bonds, has been adapted for on-surface synthesis to construct polymeric structures from halogenated precursors like DBTP. ccspublishing.org.cnuni-muenster.de This process typically involves two key steps: the dehalogenation of the precursor molecules and the subsequent coupling of the resulting radical species. rug.nl The underlying substrate plays a crucial catalytic role in these transformations. rug.nlinrs.ca

The choice of substrate significantly impacts the efficiency and outcome of the on-surface Ullmann coupling of 4,4''-Dibromo-p-terphenyl. Noble metal surfaces, such as gold (Au), silver (Ag), and copper (Cu), are widely used due to their catalytic activity. acs.org

Noble Metals (Au, Ag, Cu): These surfaces effectively catalyze the dehalogenation of DBTP. For instance, on Au(111), the polymerization of DBTP to form poly-para-phenylene (PPP) wires occurs upon annealing. nanogune.eu Similarly, on Cu(111) and Ag(111), DBTP undergoes Ullmann coupling to form organometallic intermediates and ultimately PPP chains. acs.orgresearchgate.net The reactivity of these metals can influence the reaction pathway and the stability of intermediates. uni-muenster.de For example, on Cu(111), organometallic chains were observed at room temperature, while on Au(111), a radical process was induced at a higher temperature of 520 K for a similar precursor. uni-muenster.de The substrate's crystal face also matters; for instance, the reaction of 2,5-diethynyl-1,4-bis(phenylethynyl)benzene proceeds via Glaser coupling on Ag(111), while on Ag(110) and Ag(100), organometallic nanostructures are the primary products. uni-muenster.de

Semiconductors and Oxide Surfaces (TiO₂, GaN): Extending on-surface synthesis to non-metallic substrates like semiconductors and insulators is crucial for decoupling the electronic properties of the synthesized nanostructures from the substrate. acs.orgarxiv.org However, these surfaces often exhibit lower catalytic activity. arxiv.org Studies on titanium dioxide (TiO₂) have shown that the Ullmann-like coupling of DBTP can be catalyzed by the surface, particularly when there is a higher concentration of interstitial titanium atoms that can diffuse to the surface and act as catalysts. arxiv.orgcnr.it The polymerization yield of DBTP on rutile TiO₂(110) was found to increase on highly reduced substrates. cnr.it On gallium nitride (GaN), on-surface debromination and polymerization of bromophenyl-functionalized precursors have also been observed upon heating. tum.de

The following table summarizes the influence of different substrates on the on-surface reactions of DBTP:

SubstrateKey ObservationsResulting StructuresCitations
Au(111) Ullmann-like coupling after annealing above 250°C.Poly-para-phenylene (PPP) nanowires. nanogune.eu
Ag(111) Formation of organometallic intermediates at the debromination step.Organometallic chains, partially coupled PPP chains. researchgate.net
Cu(111) Formation of a honeycomb network of organometallic intermediates at 300 K.Poly-para-phenylene oligomers after annealing at 473 K. acs.org
Cu(110) Coexistence of non-organometallic and organometallic intermediates at 353 K.Oligomers with para-para, para-meta, and meta-meta motifs. ccspublishing.org.cn
Pd(111) Formation of V-shaped and zigzag-shaped oligomers upon annealing at 338 K via meta-C-H activation.V-shaped and zigzag-shaped oligomers. researchgate.net
TiO₂(110) Polymerization is driven by the surface segregation of interstitial Ti atoms.Poly-para-phenylene (PPP) wires. cnr.it

A critical aspect of the on-surface Ullmann reaction is the formation of organometallic intermediates, where the debrominated terphenyl units are linked by metal adatoms from the substrate. acs.org These intermediates are often stable at intermediate temperatures and can be directly observed using techniques like scanning tunneling microscopy (STM). ccspublishing.org.cnacs.org

On Cu(111), after depositing DBTP and annealing to 300 K, a 2D honeycomb network of organometallic intermediates is formed. acs.org STM studies revealed that these intermediates consist of biradical terphenyl units connected by single copper atoms through C-Cu-C bridges. acs.org The distance between two bright dots in the STM image, corresponding to the Cu-(ph)₃-Cu unit, was measured to be approximately 15.9 ± 0.5 Å. ccspublishing.org.cn Similarly, on Au(111), organometallic chains with C-Au-C bonds have been identified as stable intermediates. scispace.com The formation of these organometallic structures can sometimes hinder the final C-C coupling step due to steric repulsion between adjacent monomer units. scispace.com On Cu(110), both non-organometallic and organometallic intermediates have been observed to coexist after annealing at 353 K. ccspublishing.org.cn

Temperature is a key parameter for controlling the sequential steps of the on-surface Ullmann reaction. By carefully controlling the annealing temperature, it is possible to isolate intermediates and guide the polymerization process.

The typical reaction sequence for DBTP on a metal surface involves:

Debromination: At a lower temperature, the C-Br bonds cleave, and the resulting terphenyl radicals can be stabilized by the surface. On Cu(111), this occurs around 300 K, leading to the formation of organometallic intermediates. acs.org

Polymerization: Upon further annealing to a higher temperature (e.g., 473 K on Cu(111)), the organometallic intermediates undergo reductive elimination, releasing the metal atoms and forming covalent C-C bonds between the terphenyl units to create poly(para-phenylene) oligomers and polymers. acs.org

On Cu(110), a more complex scenario is observed. Annealing at 353 K results in a mixture of intermediates. ccspublishing.org.cn Further annealing to 393 K leads to the formation of oligomers with not only the expected para-para linkages but also para-meta and meta-meta motifs. ccspublishing.org.cn This suggests that the initial binding configuration of the molecules on the surface can influence the final coupling pathway. ccspublishing.org.cn

To improve the efficiency and control of on-surface polymerization, researchers have explored the use of external stimuli.

A significant advancement in on-surface synthesis is the ability to control the sequence of monomers in a copolymer. By using a stoichiometric mixture of two different precursors, sequence-controlled alternating copolymerization has been achieved.

In a study on Ag(111), this compound (P-Br) and 2,5-diethynyl-1,4-bis(phenylethynyl)benzene (A-H) were used as comonomers. nih.govnih.gov By controlling the stoichiometric ratio of P-Br to A-H to be 2:1, selective alternating organometallic copolymerization was achieved through intermolecular metalation with silver adatoms. nih.govnih.gov When the stoichiometric ratio deviated from 2, the yield of homopolymerization increased. nih.govnih.gov This demonstrates that stoichiometric control can be a thermodynamic strategy to direct the selectivity of copolymerization on a surface. nih.gov

Direct Carbon-Carbon Coupling via C-H Activation

While Ullmann coupling relies on the activation of C-halogen bonds, direct C-C coupling via the activation of C-H bonds offers an alternative and potentially more atom-economical route for polymerization.

On a Cu(110) surface, in addition to the Ullmann coupling pathway, the direct C-C coupling of DBTP has been observed at the single-molecule level. ccspublishing.org.cn After annealing at 393 K, one group of molecules formed oligomers via the expected Ullmann reaction, while another group synthesized oligomers with meta-meta motifs through direct C-H activation at the meta positions of incompletely debrominated molecules. ccspublishing.org.cn The initial binding configuration of the DBTP molecules on the surface appears to dictate which reaction pathway is followed. ccspublishing.org.cn Similarly, on a Pd(111) surface, DBTP was found to undergo a Pd-catalyzed meta-C-H activation, leading to the formation of V-shaped and zigzag-shaped oligomers. researchgate.net These findings open up new possibilities for creating diverse and complex carbon-based nanostructures by selectively activating different C-H bonds.

Mechanistic Investigations of Site-Selective C-H Activation (e.g., meta-selective)

The selective functionalization of specific C-H bonds in aromatic compounds is a significant challenge in synthetic chemistry. In the case of this compound, studies have shown that site-selective C-H activation can be achieved, particularly at the meta positions of the phenyl rings.

On-surface investigations using scanning tunneling microscopy (STM) have provided molecular-level insights into these selective reactions. When this compound (DBTP) is deposited on a Cu(110) surface and annealed, a direct carbon-carbon coupling reaction occurs. ccspublishing.org.cn This process is distinct from the more common Ullmann coupling that proceeds via C-Br bond cleavage. The direct coupling arises from the selective activation of C-H bonds at the meta sites of molecules that have not been fully debrominated. ccspublishing.org.cn This meta-selective C-H activation is believed to be energetically favorable on the Cu(110) surface, leading to the formation of oligomers with meta-meta linkages. ccspublishing.org.cn The choice of substrate plays a critical role, as similar reactions on a Cu(111) surface predominantly yield para-para linkages, highlighting the influence of the substrate's crystal lattice on the reaction pathway. ccspublishing.org.cn

Further studies on a Pd(111) surface have also demonstrated meta-selective C-H activation. researchgate.netresearchgate.net Upon annealing, this compound molecules form V-shaped and zigzag-shaped oligomers. High-resolution STM images reveal that this specific type of carbon-carbon coupling is facilitated by Pd-catalyzed meta-C-H activation. researchgate.net The catalytic activity of the metal surface is therefore a key determinant in directing the regioselectivity of the C-H activation process.

It is important to note that achieving high site-selectivity in C-H functionalization often relies on catalyst control. While not specific to this compound, research on other organic molecules has shown that specially designed dirhodium catalysts can selectively functionalize either secondary or tertiary C-H bonds based on the catalyst's steric and electronic properties. wisc.edu This principle of catalyst-controlled selectivity is a promising avenue for further exploration with substrates like this compound.

Substrate-Dependent Reaction Pathways in Direct Coupling

The reaction pathways in the direct coupling of this compound are highly dependent on the nature of the substrate and the reaction conditions. On-surface synthesis studies have been instrumental in elucidating these dependencies.

As mentioned previously, the crystallographic orientation of a copper substrate significantly influences the coupling products. On a Cu(110) surface, a mixture of organometallic and non-organometallic intermediates is observed after annealing. Further heating leads to two distinct reaction pathways: Ullmann coupling resulting in para-para and para-meta linked oligomers, and a direct C-C coupling via meta-C-H activation leading to meta-meta motifs. ccspublishing.org.cnresearchgate.net The initial binding configuration of the this compound molecules on the surface appears to dictate which reaction type occurs. researchgate.net

The catalytic activity of the substrate is another crucial factor. While noble metal surfaces like gold, silver, and copper are known to be catalytically active for Ullmann coupling, reactions on less reactive surfaces like metal oxides present different challenges and mechanisms. acs.org For instance, the polymerization of this compound on a TiO₂(110) surface has been investigated. arxiv.orgcnr.it The reaction yield on such surfaces can be significantly enhanced by the presence of surface defects or by the addition of metal adatoms. cnr.it

The addition of cobalt atoms to the TiO₂(110) surface, for example, dramatically improves the polymerization yield of this compound into poly-para-phenylene (PPP) polymers by nearly 300%. acs.orgarxiv.org The cobalt atoms act as catalysts, triggering the debromination of the precursor molecules at a much lower temperature and facilitating the formation of an organometallic intermediate phase. acs.orgarxiv.org This catalytic effect prevents the desorption of the precursor molecules from the surface and leads to a more efficient polymerization. arxiv.org Similarly, the reduction state of the TiO₂ surface itself can influence the reaction, with more reduced surfaces showing a higher yield due to the increased mobility of interstitial titanium atoms that are believed to drive the polymerization. cnr.it

In some cases, the substrate can also lead to unexpected reaction pathways. For instance, on-surface copolymerization of this compound with an alkyne derivative on a Ag(111) surface can result in the formation of organometallic chains with alkynyl-Ag linkages, where the dibromo-p-terphenyl is transformed into a p-terphenyl (B122091) (P-H) through a hydrogen transfer reaction. acs.org

Cross-Coupling Reactions for Extended Molecular Architectures

This compound is a key building block for the synthesis of extended, π-conjugated molecular architectures through various cross-coupling reactions. The two bromine atoms serve as reactive handles for forming new carbon-carbon bonds, allowing for the construction of polymers, dendrimers, and other complex structures.

The Ullmann coupling reaction is a widely used method for the on-surface synthesis of one-dimensional molecular wires and two-dimensional covalent organic networks from this compound. ccspublishing.org.cnnih.gov This reaction involves the dehalogenation of the precursor on a catalytically active metal surface (e.g., Cu, Ag, Au) followed by the coupling of the resulting aryl radicals. nih.govresearchgate.net The process often proceeds through a stable organometallic intermediate, where the terphenyl units are linked by metal atoms (e.g., C-Cu-C bridges), before the final C-C bond formation. nih.govscispace.com This step-wise approach allows for the controlled growth of ordered nanostructures like poly(p-phenylene) wires. researchgate.net

Beyond on-surface synthesis, traditional solution-phase cross-coupling reactions like the Suzuki-Miyaura reaction are also employed to create extended π-conjugated systems from this compound. vulcanchem.com These reactions are fundamental in synthesizing a wide array of functional organic materials.

Furthermore, this compound can be incorporated into more complex macromolecular structures like dendrimers. Dendrimers are highly branched, three-dimensional molecules with well-defined architectures. While specific examples detailing the synthesis of dendrimers directly from this compound are not prevalent in the provided search results, the use of similar aromatic building blocks in dendrimer synthesis is well-established. nih.gov For instance, arylamine-containing dendrimers have been developed for applications in organic electronics. epo.org The rigid, linear structure of the p-terphenyl unit makes it an attractive component for the core or branching units of dendrimers, potentially leading to materials with unique photophysical or electronic properties.

The versatility of this compound in cross-coupling reactions is further highlighted by its use in the synthesis of metallo-supramolecular polymers. researchgate.net In these materials, metal centers are incorporated into the polymer backbone, leading to compounds with interesting properties for applications in areas like energy storage and catalysis. researchgate.net

Supramolecular Assembly and Halogen Bonding Interactions of 4,4 Dibromo P Terphenyl

The rod-like molecule 4,4''-dibromo-p-terphenyl (DBTP) has become a significant building block in the field of supramolecular chemistry and on-surface synthesis. davidemarchese.com Its linear geometry and terminal bromine atoms make it an ideal candidate for forming highly ordered, extended nanostructures through self-assembly processes. davidemarchese.com The interactions are primarily governed by non-covalent forces, particularly halogen bonding, which allows for the precise construction of complex molecular architectures on various surfaces. rug.nlresearchgate.net

Advanced Spectroscopic and Microscopic Characterization Techniques in 4,4 Dibromo P Terphenyl Research

Scanning Tunneling Microscopy (STM) for Real-Space Visualization

Scanning Tunneling Microscopy (STM) has proven to be an indispensable tool for visualizing the molecular structures and reaction pathways of 4,4''-Dibromo-p-terphenyl (DBTP) at the single-molecule level. ccspublishing.org.cn This technique allows for the direct observation of DBTP molecules on various surfaces and the intricate processes that occur during on-surface synthesis.

When DBTP is deposited onto a copper (Cu(110)) surface and annealed, STM imaging reveals the formation of both non-organometallic and organometallic intermediates. ccspublishing.org.cn Further annealing leads to carbon-carbon coupling, resulting in the formation of oligomers with distinct structural motifs, including para-para, meta-meta, and para-meta linkages. ccspublishing.org.cn The para-para motif corresponds to a linear, head-to-end connection of DBTP molecules, characteristic of an Ullmann-type reaction. ccspublishing.org.cn The presence of these different motifs suggests that the initial binding configuration of the DBTP molecules on the surface dictates the subsequent reaction pathway. ccspublishing.org.cn

The power of STM extends to visualizing the distinct stages of on-surface reactions. For instance, studies on the light-assisted on-surface synthesis of poly-para-phenylene from DBTP precursors on a silver (Ag(100)) surface have utilized STM to characterize the debromination process at 300 K, the formation of oligomers from organometallic intermediates at 423 K, and the complete elimination of silver to form poly-para-phenylene at 473 K. researchgate.net Similarly, on a silver (Ag(111)) surface, STM has been used to observe the formation of organometallic intermediates after the deposition of 4,4''-diiodo-m-terphenyl at 300 K and the subsequent creation of covalent bonds upon annealing to 460 K. researchgate.net

Furthermore, STM has been instrumental in elucidating the role of catalysts and surface structure on the reaction of DBTP. The addition of cobalt atoms to a titanium dioxide (TiO2(110)) surface has been shown by STM to trigger the debromination of DBTP and promote the formation of an organometallic phase at room temperature. arxiv.orgcsic.es The high resolution of STM also allows for the characterization of the resulting nanostructures, such as the armchair graphene nanoribbons (aGNRs) formed from DBTP precursors on a gold (Au(111)) surface. uniovi.es

Table 1: STM Observations of this compound On-Surface Reactions

SurfaceAnnealing Temperature (K)Observed Species/EventsReference
Cu(110)353Non-organometallic and organometallic intermediates ccspublishing.org.cn
Cu(110)393para-para, meta-meta, and para-meta coupled oligomers ccspublishing.org.cn
Ag(100)300Debromination of DBTP researchgate.net
Ag(100)423Formation of oligomers from organometallic intermediates researchgate.net
Ag(100)473Formation of poly-para-phenylene researchgate.net
Ag(111)300Formation of organometallic intermediates from 4,4''-diiodo-m-terphenyl researchgate.net
Ag(111)460Formation of covalent bonds researchgate.net
TiO2(110) + CoRoom TemperatureDebromination and formation of organometallic phase arxiv.orgcsic.es
Au(111)500Formation of 3-aGNRs uniovi.es

X-ray Photoemission Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoemission Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of atoms in the near-surface region of a material. In the context of this compound (DBTP) research, XPS plays a crucial role in monitoring the on-surface reactions by tracking changes in the core-level spectra of the constituent elements, particularly carbon (C) and bromine (Br).

During the on-surface polymerization of DBTP, XPS is employed to follow the debromination process. tum.de The Br 3d core-level spectrum exhibits distinct components corresponding to bromine atoms covalently bonded to the terphenyl backbone (C-Br) and bromine atoms that have dissociated and are adsorbed onto the metallic surface. researchgate.net The disappearance of the C-Br peak and the emergence of the surface-adsorbed Br peak upon annealing provide direct evidence of C-Br bond cleavage, a critical step in the Ullmann coupling reaction. researchgate.net

Furthermore, XPS analysis of the C 1s core level provides detailed information about the changes in the carbon bonding environment. The C 1s spectrum of the intact DBTP molecule can be deconvoluted into components representing carbon atoms bonded to bromine (C-Br), carbon atoms in the phenyl rings (C-C), and carbon atoms bonded to hydrogen (C-H). arxiv.orgacs.org As the polymerization proceeds, the C-Br component diminishes, and the relative intensities of the other carbon components change, reflecting the formation of new C-C bonds between the terphenyl units. arxiv.orgacs.org

XPS studies have been instrumental in investigating the influence of different substrates and catalysts on the on-surface reactions of DBTP. For example, on a titanium dioxide (TiO2(110)) surface, XPS has been used to demonstrate that the addition of cobalt atoms significantly lowers the debromination temperature. arxiv.org The Co 2p spectrum confirms the presence of cobalt on the surface and its interaction with the bromine atoms. arxiv.org Similarly, XPS has been used to study the photocatalytic Ullmann coupling of DBTP on TiO2 surfaces, showing that UV light can reduce the temperature required for bromine bond cleavage. tum.de

Table 2: XPS Core-Level Binding Energies for this compound and its Reaction Products on TiO2(110)

Core LevelSpeciesBinding Energy (eV)Reference
C 1sC-H284.7 arxiv.orgacs.org
C 1sC-C284.9 arxiv.orgacs.org
C 1sC-Br285.8 arxiv.orgacs.org
Br 3dC-Br~70.3 (3d5/2) researchgate.net
Br 3dSurface-adsorbed Br~68 (3d5/2) researchgate.net

Vibrational Spectroscopy for Probing Intermolecular Interactions and Structural Transformations

Vibrational spectroscopy, encompassing techniques like Raman spectroscopy and Fourier-transform infrared (FTIR) spectroscopy, provides valuable information about the vibrational modes of molecules. These techniques are highly sensitive to changes in molecular structure, bonding, and intermolecular interactions, making them powerful tools for studying complex systems involving this compound (DBTP).

In the context of on-surface synthesis, Raman spectroscopy has been effectively used to characterize the transformation of DBTP into poly-para-phenylene (PPP) wires and subsequently into graphene nanoribbons (GNRs). researchgate.net The Raman spectra of the initial DBTP precursors, the intermediate PPP chains, and the final GNRs exhibit distinct vibrational modes. For instance, the formation of GNRs is often accompanied by the appearance of characteristic Raman peaks, such as the radial breathing-like mode (RBLM), which is sensitive to the width of the nanoribbon. researchgate.net

Theoretical calculations, such as density functional theory (DFT), are often used in conjunction with experimental Raman spectroscopy to assign the observed vibrational modes to specific atomic motions within the molecule. This combined approach allows for a detailed understanding of the structural evolution during the on-surface reaction.

While direct FTIR applications on DBTP itself in complex systems are less commonly reported in the provided context, the principles of FTIR are highly relevant. FTIR spectroscopy is particularly adept at identifying specific functional groups and changes in their vibrational frequencies due to interactions with the environment or chemical reactions. For related terphenyl systems, first-principles theoretical studies have utilized computational methods that simulate surface-enhanced Raman spectroscopy (SERS) to investigate molecular deformations in gold junctions. nih.gov These studies show how external factors like charge injection and electric fields can alter the dihedral angles between the phenyl rings, leading to significant changes in the Raman spectra. nih.gov This highlights the potential of vibrational spectroscopy to probe the subtle structural transformations and intermolecular forces at play in systems containing the p-terphenyl (B122091) backbone.

Computational and Theoretical Investigations of 4,4 Dibromo P Terphenyl Systems

Density Functional Theory (DFT) Studies of Adsorption Geometries and Electronic Structures

Density Functional Theory (DFT) has been extensively employed to investigate the adsorption of DBTP on various surfaces, providing a detailed understanding of the molecule-substrate interactions and the resulting electronic properties.

The interaction with the substrate significantly influences the electronic structure of DBTP. DFT studies have shown that upon adsorption on metallic surfaces, there is a modification of the molecular electronic states, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org For example, the adsorption of DBTP-derived nanostructures on Au(111) can lead to a width-dependent band gap in the resulting armchair graphene nanoribbons (aGNRs). nanogune.eu DFT calculations have been instrumental in understanding this phenomenon, revealing effects like Fermi level pinning for wider nanoribbons. nanogune.eu

On semiconductor surfaces such as TiO2(110), DFT calculations have shed light on the catalytic role of co-adsorbed metal atoms like cobalt. researchgate.netacs.org These studies demonstrate that cobalt atoms can trigger the debromination of DBTP at room temperature by mediating the formation of an organometallic intermediate phase. researchgate.netacs.org This drastically reduces the temperature required for subsequent polymerization reactions. researchgate.net Similarly, investigations on Cu2N layers on Cu(111) have used DFT to confirm the decoupling effect of the Cu2N buffer layer, which allows for the study of the intrinsic electronic properties of DBTP-derived nanostructures. tum.detum.de

The table below summarizes key findings from DFT studies on the adsorption of DBTP on different substrates.

SubstrateKey Findings from DFT StudiesReferences
Au(111)Elucidation of precursor arrangement for PPP nanowire formation; width-dependent band gap and Fermi level pinning in resulting aGNRs. nanogune.eu
Ag(111)Investigation of the catalytic role of Dy adatoms in debromination; exploration of reaction pathways for copolymerization with other molecules. acs.org
Cu(111)Understanding the formation of organometallic intermediates and the influence of co-adsorbed oxygen on network formation. inrs.ca
TiO2(110)Demonstration of Co-catalyzed debromination and formation of organometallic intermediates at room temperature. researchgate.netacs.org
Cu2N/Cu(111)Confirmation of electronic decoupling of DBTP-derived nanostructures from the metallic substrate. tum.detum.de

Elucidation of Reaction Mechanisms and Energy Barriers via Computational Modeling

Computational modeling, particularly using DFT, has been pivotal in elucidating the intricate reaction mechanisms and associated energy barriers involved in the on-surface synthesis starting from DBTP. These theoretical investigations provide a step-by-step understanding of the chemical transformations that are often difficult to capture experimentally.

A key reaction step for DBTP is the scission of the carbon-bromine (C-Br) bond. DFT calculations have been used to determine the activation energy for this debromination process on various surfaces. acs.orgresearchgate.net For instance, on Ag(111), the catalytic role of dysprosium (Dy) adatoms in promoting debromination has been explored, with DFT revealing the strength of the resulting C-Dy bond which inhibits subsequent Ullmann coupling. acs.org In another study, the activation energy for the dehydrogenation of a terminal alkyne, a reaction relevant to the copolymerization of DBTP with other monomers, was found to be significantly lowered in the presence of a debrominated phenyl residue from DBTP. nih.gov The calculated activation energy of 0.16 eV highlights the catalytic effect of the DBTP-derived species. nih.gov

Computational modeling has also been instrumental in understanding the subsequent C-C coupling reactions that lead to the formation of polymers and graphene nanoribbons. The models can predict the most favorable reaction pathways and identify potential intermediates. For example, in the formation of two-dimensional organometallic networks on Cu(111), DFT calculations helped to understand how co-adsorbed oxygen can act as a node, connecting organometallic segments derived from DBTP. inrs.ca

The table below presents a selection of calculated energy barriers for different reaction steps involving DBTP and related species.

Reaction StepSubstrateCalculated Activation Energy (Ea)Computational MethodReference
Dehydrogenation of terminal alkyne catalyzed by P*Ag(111)0.16 eVDFT nih.gov
C-H bond cleavage of terminal alkyneAg(111)~1.8 eVDFT researchgate.net
Ho-initiated dehydrogenation of terminal alkyneAg(111)1.20 eVDFT acs.org
Ho-initiated tautomerization of terminal alkyneAg(111)1.95 eVDFT acs.org

These theoretical insights are crucial for optimizing reaction conditions to achieve desired nanostructures with high precision and yield.

Monte Carlo Simulations for Predicting Self-Assembly Dynamics and Network Formation

Monte Carlo (MC) simulations are a powerful computational technique for investigating the statistical behavior and large-scale ordering of molecular systems. In the context of 4,4''-dibromo-p-terphenyl, MC simulations have been employed to predict the dynamics of self-assembly and the formation of complex networks on surfaces.

These simulations can model the diffusion of molecules and their subsequent interactions, leading to the formation of organometallic intermediates and covalently bonded structures. researchgate.net By varying parameters such as temperature and intermolecular interaction energies, MC simulations can explore different scenarios of network formation. For example, coarse-grained MC simulations have been used to study the on-surface self-assembly of metal-organic precursors, which precedes the covalent Ullmann-type linkage of halogenated building blocks. researchgate.net

A key aspect that can be investigated with MC simulations is the influence of the substrate on the resulting structures. The balance between molecular diffusion and intermolecular coupling can determine whether the resulting network is branched or compact. acs.org For instance, on a Cu surface, a higher energy barrier for diffusion compared to bond formation leads to branched networks, whereas the reverse is true on an Ag surface, resulting in more compact structures. acs.org

Lattice MC simulations have also been utilized to study the self-assembly of metal-organic architectures involving tetrasubstituted naphthalene (B1677914) building blocks, providing insights into how the distribution of halogen atoms influences the morphology of the resulting superstructures. researchgate.net These simulations are valuable for understanding the principles of self-assembly and for designing precursors that will form specific, desired network topologies.

Theoretical Insights into Electronic and Optical Phenomena of Surface-Confined Nanostructures

Theoretical calculations provide crucial insights into the electronic and optical properties of the nanostructures formed from this compound on surfaces. These studies are essential for understanding the fundamental physics of these low-dimensional materials and for assessing their potential in electronic and optoelectronic applications.

DFT calculations are a primary tool for determining the electronic band structure of the synthesized nanostructures. For example, in the case of armchair graphene nanoribbons (aGNRs) formed from DBTP on Au(111), DFT has been used to calculate the band gap and its dependence on the ribbon's width. nanogune.eu These calculations have also been used to understand the formation of electronic bands in π-conjugated polymeric networks, which requires both long-range order and atomic precision. acs.org DFT simulations have revealed the presence of flat, Dirac, and Kagome bands in such systems, stemming from the symmetry of the frontier molecular orbitals. acs.org

Furthermore, theoretical models can predict the optical properties of these nanostructures. For instance, the analysis of a 1D β-naphthyne structure, which is related to the polymers formed from DBTP, revealed absorption activity in the infrared and ultraviolet regions. researchgate.net

The electronic properties of the interface between the nanostructure and the substrate are also a key area of theoretical investigation. DFT calculations have been used to study the charge transfer and energy level alignment at the interface, which are critical for device performance. nanogune.eu For example, the induced charge upon adsorption of a GNR on Au(111) has been computed to understand the nature of the molecule-substrate interaction. nanogune.eu

These theoretical insights are vital for interpreting experimental results from techniques like scanning tunneling spectroscopy (STS) and for guiding the design of new nanostructures with tailored electronic and optical properties.

Applications of 4,4 Dibromo P Terphenyl in Advanced Materials Science and Nanoscience

Precursor for the Controlled Synthesis of Conjugated Poly-para-phenylene (PPP) Chains and Oligomers

4,4''-Dibromo-p-terphenyl (DBTP) is a key precursor molecule for the synthesis of conjugated poly-para-phenylene (PPP) chains and oligomers. samaterials.comtum.deresearchgate.netcnr.itresearchgate.net This process is typically achieved through a surface-assisted Ullmann coupling reaction, where DBTP molecules are deposited onto a catalytically active metal surface, such as gold (Au(111)), silver (Ag(111)), or copper (Cu(110)), under ultra-high vacuum conditions. researchgate.netresearchgate.netresearchgate.net The synthesis can also be performed on semiconductor surfaces like titanium dioxide (TiO2(110)). cnr.it

The reaction is initiated by thermal annealing, which causes the cleavage of the carbon-bromine (C-Br) bonds, a process known as debromination. samaterials.comcnr.it This creates reactive radical sites at the ends of the terphenyl molecules, which then covalently bond with each other to form extended, linear PPP chains. researchgate.net The length and ordering of these polymer chains can be controlled by the reaction conditions, such as the annealing temperature and the nature of the substrate. samaterials.comresearchgate.net In some cases, the use of light in conjunction with heat has been shown to lower the required annealing temperature for the polymerization process.

The formation of organometallic intermediates, where the debrominated terphenyl units are linked by metal adatoms from the substrate, is a key step in the polymerization process on some surfaces. samaterials.com Subsequent annealing then leads to the release of the metal atoms and the formation of the final covalent PPP structure. The properties of the resulting PPP chains, such as their electronic band structure, can be further tuned by incorporating nitrogen atoms into the terphenyl backbone, using pyridinic derivatives of DBTP.

The ability to synthesize well-defined, long-range ordered PPP nanowires with lengths of up to 200 nm makes DBTP a crucial component in the bottom-up fabrication of one-dimensional molecular nanostructures. tum.de These PPP chains themselves are of interest for their electronic properties and serve as the foundational element for the creation of more complex carbon nanomaterials.

Bottom-Up Fabrication of Graphene Nanoribbons (GNRs) via On-Surface Polymerization

One of the most significant applications of this compound is its use as a molecular precursor in the bottom-up fabrication of atomically precise graphene nanoribbons (GNRs). tum.deresearchgate.net This method allows for the creation of GNRs with specific widths and edge structures, which in turn dictates their electronic properties.

The process begins with the on-surface polymerization of DBTP to form poly-para-phenylene (PPP) nanowires, as described in the previous section. tum.de These PPP chains can be considered the narrowest possible armchair GNRs (3-aGNR). tum.de Upon further annealing at higher temperatures (above 430°C on Au(111)), a second reaction, known as cyclodehydrogenation, is induced. tum.de This causes the PPP chains to laterally fuse together through the formation of new carbon-carbon bonds between adjacent chains. tum.de

This lateral fusion results in the formation of wider armchair Graphene Nanoribbons (aGNRs). tum.de The width of the resulting GNRs can be controlled by the number of PPP chains that merge. For example, the fusion of two, three, four, or five PPP chains can result in 6-, 9-, 12-, or 15-aGNRs, respectively. tum.de This step-wise synthesis allows for the creation of a variety of GNRs with different, precisely controlled widths on the same surface. tum.de

The ability to create GNRs with tailored widths is crucial, as their electronic band gap is inversely proportional to their width. tum.de This bottom-up approach, starting from DBTP, provides a pathway to systematically study the width-dependent electronic properties of GNRs and to fabricate GNR-based structures with potential applications in nanoscale electronic devices. samaterials.comtum.de

Integration into Organic Optoelectronic Devices (e.g., Organic Light Emitting Diodes (OLEDs), Polymer Light-Emitting Diodes)

This compound is recognized as a valuable material in the field of organic optoelectronics, particularly for its role as an intermediate in the synthesis of materials for Organic Light Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs). samaterials.comsamaterials.frpatsnap.comsamaterials.com Its rigid, conjugated p-terphenyl (B122091) core contributes to the good thermal and chemical stability of the resulting materials, which is a desirable characteristic for device longevity. patsnap.com

The compound serves as a building block for creating larger, more complex organic molecules and polymers with specific electronic and photophysical properties. For instance, it is used in the synthesis of p-terphenyl derivatives and biphenyl (B1667301) liquid crystals that are incorporated into organic electroluminescent materials. samaterials.compatsnap.com Through chemical reactions such as Heck cross-coupling, this compound can be copolymerized with other organic units to create conjugated polymers. umich.edu These copolymers can exhibit tunable emission colors and are investigated for their potential as blue-light emitting materials in OLEDs. patsnap.comumich.edu

In some applications, the non-brominated parent compound, p-terphenyl, is used as a host material in red-emitting OLEDs. koreascience.kr While this compound itself is an intermediate, its derivatives are designed to have specific Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to facilitate efficient charge injection, transport, and recombination within the emissive layer of an OLED. researchgate.net The ability to functionalize the terphenyl backbone allows for the fine-tuning of these properties to achieve desired device performance, such as high brightness and color purity. koreascience.kr

Engineering of Low-Dimensional Molecular Nanomaterials for Molecular Electronics and Quantum Devices

The on-surface synthesis of poly-para-phenylene (PPP) wires and graphene nanoribbons (GNRs) from this compound is a prime example of its application in engineering low-dimensional molecular nanomaterials for molecular electronics and quantum devices. tum.deresearchgate.net This bottom-up approach allows for the creation of nanostructures with atomic precision, a key requirement for the fabrication of next-generation electronic components. researchgate.net

The resulting PPP nanowires and GNRs are quasi-one-dimensional materials that exhibit quantum confinement effects, leading to unique electronic properties that are distinct from their bulk counterparts. For example, the electronic bandgap of GNRs can be precisely tuned by controlling their width, which is achievable through the controlled fusion of PPP chains synthesized from DBTP. tum.de This tunability is a critical feature for designing electronic components like field-effect transistors and quantum dots.

Furthermore, the electronic properties of these nanomaterials can be modified by interfacing them with other materials. For instance, studies have explored the creation of mixed-dimensional heterostructures by synthesizing GNRs from DBTP on 2D materials like borophene. Such heterostructures can form atomically well-defined metal-semiconductor junctions, which are fundamental components of electronic and quantum devices. The ability to create these complex nano-architectures through the controlled reaction of this compound on a surface opens up possibilities for the development of novel molecular-scale electronic and spintronic devices.

Catalysis and Sensing Applications within Supramolecular Architectures

The self-assembly of this compound into well-ordered supramolecular architectures on surfaces suggests its potential for applications in catalysis and sensing. researchgate.net When deposited on surfaces like Ag(111) or Au(111), DBTP molecules can form porous networks stabilized by non-covalent interactions, such as halogen bonds between the bromine atoms of adjacent molecules and hydrogen bonds. researchgate.net

These porous networks create nanoscale cavities that can potentially host guest molecules, a feature that is being explored for biochemical and sensor applications. researchgate.net The well-defined and ordered nature of these pores could lead to selective binding of specific analytes, forming the basis of a sensor. The host-guest interactions within these self-caged structures are an active area of research.

In the context of catalysis, the metallic surfaces used for the on-surface reactions of this compound themselves act as catalysts for the Ullmann coupling reaction. cnr.it Furthermore, the addition of other metal adatoms, such as cobalt, has been shown to catalyze the polymerization of DBTP on semiconductor surfaces. acs.org While these examples relate to the catalysis of the synthesis process itself, the resulting supramolecular structures, with their ordered arrays of binding sites, could potentially serve as templates or scaffolds for catalytic processes. The development of specific catalytic or sensing applications based on DBTP supramolecular architectures is an emerging field with the potential for significant advancements.

Conclusion and Future Research Directions

Summary of Key Advancements in the Chemistry and Applications of 4,4''-Dibromo-p-terphenyl

A primary advancement in the chemistry of this compound lies in its extensive use in on-surface Ullmann coupling reactions. uni-muenster.derug.nl This process, typically initiated by thermal annealing on catalytically active metal surfaces like gold, silver, and copper, allows for the debromination of the molecule and subsequent polymerization into poly(para-phenylene) (PPP) chains. researchgate.netnih.gov Researchers have achieved remarkable control over this process, enabling the synthesis of long, ordered molecular wires.

Key developments include:

Stepwise Synthesis of Graphene Nanoribbons (GNRs): A significant breakthrough has been the use of this compound to create armchair graphene nanoribbons (aGNRs). nanogune.eu The process involves an initial Ullmann coupling to form PPP nanowires, followed by a surface-catalyzed cyclodehydrogenation at higher temperatures to fuse the wires laterally into GNRs of varying widths. nanogune.eu This bottom-up approach provides atomic precision in the structure of the resulting GNRs.

Understanding Reaction Intermediates: Through techniques like scanning tunneling microscopy (STM), scientists have been able to observe and characterize the organometallic intermediates formed during the Ullmann coupling of this compound on copper surfaces. nih.gov These intermediates consist of biradical terphenyl units linked by single copper atoms, which are then released upon the formation of C-C bonds. nih.gov

Synthesis on a Variety of Substrates: While initially demonstrated on noble metals, the on-surface synthesis using this compound has been extended to other substrates. For instance, the polymerization has been successfully achieved on semiconducting titanium dioxide (TiO₂) surfaces, which is a crucial step towards integrating these nanostructures into electronic devices. acs.orgarxiv.orgacs.org Furthermore, the creation of borophene/graphene nanoribbon heterostructures has been demonstrated, showcasing the potential for creating complex, mixed-dimensional materials. googleapis.com

The applications of the nanostructures derived from this compound are primarily in the realm of nanoelectronics. The synthesized GNRs exhibit width-dependent electronic properties, making them promising candidates for components in transistors and other electronic devices. nanogune.eu

Interactive Data Table: On-Surface Synthesis Parameters for this compound

Precursor MoleculeSubstrateAnnealing Temperature for PolymerizationResulting StructureKey FindingsReference
This compoundAu(111)> 250°CPoly(para-phenylene) nanowiresFormation of extended nanowires via Ullmann coupling. nanogune.eu
This compoundAu(111)> 430°CArmchair Graphene NanoribbonsLateral fusion of PPP nanowires into GNRs of varying widths. nanogune.eu
This compoundCu(110)353 KOrganometallic and non-organometallic intermediatesCoexistence of different intermediate species. ccspublishing.org.cn
This compoundCu(110)393 KOligomers with para-para, para-meta, and meta-meta motifsFormation of different coupling motifs via Ullmann reaction and direct C-C coupling. researchgate.netccspublishing.org.cn
This compound with Co catalystTiO₂(110)Room Temperature (for intermediate formation)Poly-para-phenylene polymersCobalt atoms catalyze the debromination and dramatically improve the polymerization yield. acs.orgarxiv.org
This compoundAg(111)Room Temperature (with Dy catalyst)Complete debrominationDysprosium adatoms catalyze the debromination process at mild conditions. acs.org

Emerging Challenges and Opportunities in Controlled On-Surface Chemical Transformations

Despite the significant progress, several challenges remain in the controlled on-surface chemical transformations of this compound and related precursors.

Challenges:

Substrate Reactivity and Selectivity: The nature of the substrate plays a crucial role in the reaction pathway and efficiency. uni-muenster.de While metal surfaces are excellent catalysts, they can also electronically decouple the synthesized nanostructures, hindering their application in devices. acs.org Conversely, less reactive semiconducting or insulating surfaces often require higher activation temperatures or external catalysts, which can complicate the synthesis process. acs.orgarxiv.orgfigshare.com

Control over Reaction Pathways: On some surfaces, multiple reaction pathways can coexist, leading to a mixture of products. For example, on Cu(110), both Ullmann coupling and direct C-H activation can occur, resulting in oligomers with different linkage motifs. researchgate.netccspublishing.org.cn Achieving high selectivity for a desired product remains a significant challenge.

Limited Long-Range Order: While on-surface synthesis can produce atomically precise structures, achieving long-range order over large areas is often difficult. acs.org This is particularly true for 2D covalent networks, where defects and grain boundaries can disrupt the desired electronic properties.

Opportunities:

Novel Catalytic Strategies: The use of adatoms, such as cobalt or dysprosium, to catalyze reactions on less reactive substrates presents a promising opportunity. acs.orgarxiv.orgacs.org This approach could enable the direct synthesis of nanostructures on technologically relevant materials.

Light-Induced Reactions: Exploring photochemical methods to trigger on-surface reactions could provide an alternative to thermal activation, potentially allowing for lower-temperature synthesis and greater control over the reaction. uni-muenster.de

Multi-Step and Hierarchical Synthesis: The stepwise synthesis of GNRs from this compound demonstrates the potential for multi-step reactions on a surface. researchgate.net This opens up possibilities for creating more complex and hierarchical nanostructures with tailored functionalities.

Heterogeneous Systems: The successful creation of borophene/aGNR heterostructures points towards the exciting prospect of combining different 1D and 2D materials into novel heterojunctions with unique electronic and optoelectronic properties. googleapis.com

Prospects for Rational Design of Novel Materials with Tailored Functionality

The ability to construct atomically precise nanostructures from molecular precursors like this compound paves the way for the rational design of materials with functionalities tailored at the molecular level.

Tailoring Electronic Properties: The electronic properties of GNRs, such as their bandgap, are directly related to their width and edge structure. nanogune.eu By carefully selecting the precursor molecules and controlling the reaction conditions, it is possible to synthesize GNRs with specific electronic characteristics for applications in field-effect transistors, sensors, and quantum computing.

Introducing Heteroatoms: While this review focuses on this compound, the principles of on-surface synthesis can be extended to precursors containing heteroatoms (e.g., nitrogen, boron, or sulfur). This would allow for the creation of doped GNRs and other nanostructures with modified electronic, magnetic, and catalytic properties.

Designing Complex Architectures: The future of on-surface synthesis lies in the creation of more complex architectures beyond simple nanowires and nanoribbons. This includes the fabrication of 2D covalent organic frameworks (COFs) with well-defined pore sizes for applications in molecular sieving and catalysis, as well as the construction of intricate patterns for plasmonic and photonic devices. researchgate.net

Spintronics: By incorporating magnetic atoms or designing specific topologies, it may be possible to create nanostructures with tailored magnetic properties for applications in spintronics, where both the charge and spin of electrons are utilized.

Q & A

Q. What are the primary synthetic routes for 4,4''-Dibromo-p-terphenyl, and how are they validated?

The compound is commonly synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling reactions. For example, describes its use as a precursor in Suzuki coupling with tetrakis(triphenylphosphine) palladium(0) to construct microporous polymers (MOP-Ad networks). Validation typically involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and elemental analysis to verify purity (e.g., C: 94.05% vs. observed 91.87% in MOP-Ad-2 due to residual solvents) .

Q. How is this compound characterized in terms of structural and thermal stability?

Key techniques include:

  • X-ray photoelectron spectroscopy (XPS) : To confirm bromine content and bonding states, critical for assessing reactivity in Ullmann-like coupling reactions .
  • Thermogravimetric analysis (TGA) : Reveals decomposition temperatures; for instance, MOP-Ad networks derived from this compound exhibit stability up to 400°C .
  • NMR and FT-IR : Used to verify aromatic C-Br bonds and monitor dehalogenation during polymerization .

Q. What are the environmental and regulatory considerations for handling this compound?

Classified as a restricted substance (Group R) under flame retardants, it is limited to 0.1% in products due to potential persistence and bioaccumulation risks. Analytical methods like GC-MS or HPLC are recommended for trace detection in environmental matrices .

Advanced Research Questions

Q. How does annealing temperature influence the on-surface polymerization of this compound into poly-p-phenylene (PPP) wires?

demonstrates that annealing at 170°C on Au(111) triggers bromine abstraction, enabling C–C bond formation between phenyl moieties. Deviations in temperature (>200°C) may lead to undesired side reactions or incomplete coupling, as observed via scanning tunneling microscopy (STM). Optimization requires balancing reactivity and thermal stability of the substrate .

Q. What experimental strategies address contradictions in reported yields for Suzuki coupling reactions involving this compound?

In , yields for MOP-Ad networks varied significantly (65.7–97.7%) due to precursor solubility. To mitigate this:

  • Use polar aprotic solvents (e.g., DMF) to enhance solubility of rigid precursors like p-terphenyl-4,4′-diboronic acid.
  • Employ sonication or mechanical stirring to disperse insoluble reactants.
  • Validate reproducibility via kinetic studies under controlled conditions (e.g., inert atmosphere, precise stoichiometry) .

Q. How does the incorporation of this compound into microporous polymers affect gas separation performance?

MOP-Ad networks derived from this compound show tunable pore sizes (4–6 Å) and high surface areas (>800 m²/g), making them effective for CO₂/N₂ separation. Performance correlates with the rigidity of the terphenyl backbone, which reduces polymer chain mobility and enhances selectivity. Comparative studies with non-brominated analogs highlight the role of bromine in stabilizing micropores during synthesis .

Q. What mechanistic insights explain the role of bromine in Ullmann coupling versus other halogenated precursors?

Bromine’s moderate bond dissociation energy (∼70 kcal/mol) facilitates controlled dehalogenation on metal surfaces, unlike chlorine (weaker) or iodine (stronger). This property enables selective C–C bond formation in PPP wires, as confirmed by XPS and STM in . Contradictions in reaction rates with other halogens (e.g., dibromo vs. dichloro analogs) require density functional theory (DFT) modeling to resolve .

Methodological Guidance

  • Handling Data Discrepancies : Cross-validate characterization results (e.g., elemental analysis vs. XPS) to account for impurities or incomplete reactions.
  • Optimizing Coupling Reactions : Use design of experiments (DoE) to systematically vary temperature, catalyst loading, and solvent polarity .
  • Environmental Monitoring : Employ solid-phase microextraction (SPME) paired with GC-MS for sensitive detection of brominated byproducts in lab waste .

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Reactant of Route 2
4,4''-Dibromo-p-terphenyl

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